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Compound of Interest

Compound Name: cholesterol n-heptyl carbonate
CAS No.: 15455-81-9
Cat. No.: B579803
. J

Cholesteryl heptyl carbonate (CHC) is a derivative of cholesterol, a fundamental molecule in
biological systems. By modifying the hydroxyl group at the C3 position with a heptyl carbonate
chain, the molecule gains remarkable properties, most notably its ability to form a cholesteric
(or chiral nematic) liquid crystal phase.[1] Liquid crystals represent a unigue state of matter that
exhibits properties between those of a conventional liquid and a solid crystal.

The defining feature of the cholesteric phase is its helical superstructure, where the average
molecular orientation, known as the director, twists periodically. This structure is responsible for
the unique optical properties of CHC, including the selective reflection of light, which results in
iridescent colors that are highly sensitive to temperature changes. This thermochromic
behavior makes CHC and related materials valuable for applications ranging from temperature
sensors and displays to advanced optical materials and potential use in drug delivery systems.
Understanding the precise physical characteristics of CHC is paramount to harnessing its
potential in these fields.

Part 1: Molecular Identity and Structure

Accurate characterization begins with confirming the molecular identity and purity of the
compound. Cholesteryl heptyl carbonate is synthesized from the cholesterol backbone,
imparting a rigid, anisotropic shape essential for liquid crystal formation.

Table 1: Core Molecular Properties of Cholesteryl Heptyl Carbonate
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Property Value Source

Chemical Name Cholesteryl Heptyl Carbonate N/A
Heptyl Carbonic Acid

Synonym
Cholesterol Ester

CAS Number 15455-81-9

Molecular Formula Css5He003

Molecular Weight 528.86 g/mol

Molecular Structure Visualization

The structure combines the rigid steroid nucleus with a flexible heptyl carbonate tail. This
duality is crucial for the formation of the mesophases that define its liquid crystalline nature.

Heptyl Carbonate Chain (Flexible Tail)

Carbonate Linkage (-O-CO-O-)
C3 Position >

Cholesterol Backbone (Rigid Core)

Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.
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Caption: Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.
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Part 2: Thermophysical Properties & Phase
Behavior

The most defining characteristic of CHC is its thermotropic behavior—its tendency to transition
through different phases upon changes in temperature. The sequence of these transitions
provides a fundamental fingerprint of the material.

Liquid Crystal Phase Transitions

As a thermotropic liquid crystal, CHC exhibits a series of phase transitions upon heating from a
solid state. A typical progression for a cholesteric compound is from a solid crystalline (Cr) state
to the cholesteric liquid crystal (Ch) phase, and finally to a clear isotropic liquid (Iso) state. Each
transition occurs at a specific, reproducible temperature.

While specific transition temperature data for cholesteryl heptyl carbonate is not readily
available in the provided search results, it is known to be a component in liquid crystal
compositions, implying it possesses these characteristic transitions. For context, related
cholesterol derivatives show distinct melting and clearing points. For example, cholesteryl
benzoate melts into a cloudy (cholesteric) liquid around 145°C and becomes a clear isotropic
liquid at 179°C. The length of the alkyl chain significantly influences these transition

temperatures.

Table 2: Key Thermophysical Parameters

Property Value Notes
] ] ) Expected to be a high melting

Melting Point (Cr -> Ch) Data not available ) ]

point solid.[1]
) ) ) The temperature at which it

Clearing Point (Ch -> Is0) Data not available ) o
becomes an isotropic liquid.
A measure of how light

Refractive Index 151 propagates through the

material.
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Experimental Protocol: Differential Scanning
Calorimetry (DSC)

DSC is the primary technique for accurately determining the temperatures and enthalpy
changes associated with phase transitions.

Objective: To identify the melting point (Cr-Ch) and clearing point (Ch-Iso) of cholesteryl heptyl
carbonate and quantify the energy absorbed during these transitions (enthalpy).

Methodology:

o Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl heptyl carbonate into
an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative
degradation.

e Thermal Program:

o First Heating Scan: Equilibrate the sample at a temperature well below the expected
melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a
temperature above the expected clearing point. This scan reveals the transition
temperatures and erases any previous thermal history.

o Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting
temperature. This reveals the temperatures of transitions upon cooling, which may differ
from heating due to supercooling.

o Second Heating Scan: Perform a second heating scan identical to the first. This scan is
typically used for reporting data as it represents the material's behavior from a consistent,
controlled crystalline state.

o Data Analysis: The phase transitions will appear as endothermic peaks on the heating scans.
The onset temperature of the first major peak corresponds to the melting point, and the
onset of the second peak corresponds to the clearing point. The area under each peak is
integrated to calculate the enthalpy of the transition (AH).
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Causality: A controlled heating and cooling rate is critical. Too fast a rate can lead to thermal lag
and inaccurate temperature readings. The inert atmosphere is essential because at elevated
temperatures, complex organic molecules like CHC can react with oxygen, which would
introduce artifacts into the data. The second heating scan is considered the most reliable
because the cooling step creates a more uniform and reproducible crystalline structure
compared to the material's state as-received.

Caption: Fig 2. Workflow for DSC analysis of phase transitions.

Part 3: Structural and Optical Characterization

Beyond thermal behavior, understanding the structural arrangement of molecules and the
resulting optical properties is crucial.

Crystallography and Polymorphism

Cholesterol derivatives are known to exhibit polymorphism, meaning they can crystallize into
more than one distinct crystal structure. These different polymorphs can have different melting
points and stabilities. The molecular packing in the crystalline state is typically in either
monolayer or bilayer arrangements, which is determined by the interactions between the
steroid rings and the aliphatic chains.

Experimental Protocol: Polarized Optical Microscopy
(POM)

POM is an indispensable tool for visualizing the anisotropic nature of liquid crystals. It allows for
the direct observation of the unique "textures” that are characteristic of different liquid crystal
phases.

Objective: To visually identify the cholesteric phase of CHC and observe its transition to the
isotropic liquid.

Methodology:

e Sample Preparation: Place a small amount of CHC on a clean microscope slide. Gently
place a coverslip over the sample.
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e Heating Stage: Position the slide on a programmable hot stage attached to the polarized
light microscope.

e Observation:

o

Heat the sample slowly while observing it through the microscope with crossed polarizers.
o In the solid crystalline phase, the sample will appear bright and crystalline.

o Upon melting into the cholesteric phase, a fluid, birefringent texture will appear. The
cholesteric phase often exhibits a "focal conic" or "oily streak" texture. As the temperature
changes within this phase, a play of colors may be observed due to the changing pitch of
the helical structure.

o At the clearing point, the field of view will become completely dark (extinction), as the
isotropic liquid does not interact with polarized light. This provides a visual confirmation of
the Ch-Iso transition temperature measured by DSC.

Causality: The use of crossed polarizers is key. Anisotropic materials, like liquid crystals, rotate
the plane of polarized light, allowing it to pass through the second polarizer (the analyzer) and
be observed. Isotropic materials do not, resulting in a dark image. This difference in optical
behavior provides an unambiguous way to distinguish between the liquid crystal and isotropic
liquid phases.

Fig 3. Phase identification using Polarized Optical Microscopy.
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Caption: Fig 3. Phase identification using Polarized Optical Microscopy.
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Part 4: Spectroscopic Verification

Spectroscopic techniques provide confirmation of the molecule's chemical structure and
functional groups, which is essential for ensuring material purity.

Infrared (IR) and Nuclear Magnetic Resonance (NMR)
Spectroscopy

While specific spectra for cholesteryl heptyl carbonate were not found, the expected
characteristic signals can be predicted based on its structure and data from similar molecules
like cholesteryl methyl carbonate and cholesteryl acetate.

e FTIR Spectroscopy: The most prominent signal will be a strong C=0 (carbonyl) stretching
vibration from the carbonate group, typically found around 1750-1770 cm~*. Other key
signals include the C-O stretching vibrations of the carbonate group and the C-H stretching
and bending vibrations from the steroid nucleus and the heptyl chain.

» 'H NMR Spectroscopy: The proton spectrum would be complex. Key regions would include:

o Alkyl Region (~0.6-2.5 ppm): A large number of overlapping signals from the protons on
the steroid backbone and the heptyl chain. Distinct signals for the terminal methyl group of
the heptyl chain and the angular methyl groups of the steroid would be visible.

o Carbinol Methine Proton (~4.5-4.7 ppm): The proton at the C3 position, adjacent to the
carbonate oxygen, would appear as a multiplet in this downfield region.

o Olefinic Proton (~5.4 ppm): The single proton on the C=C double bond within the steroid
B-ring would appear as a distinct multiplet.

Experimental Protocol: Sample Preparation for

Spectroscopy
Objective: To prepare CHC for analysis by FTIR and NMR to confirm its chemical identity.

Methodology:

e For FTIR (ATR method):
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[e]

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

o

Place a small amount of the solid CHC sample directly onto the crystal.

[¢]

Apply pressure using the ATR's anvil to ensure good contact between the sample and the
crystal.

[¢]

Collect the spectrum.

e For1H NMR:

o Dissolve 5-10 mg of CHC in approximately 0.7 mL of a deuterated solvent (e.qg.,
deuterated chloroform, CDCIs) in a clean NMR tube.

o Ensure the sample is fully dissolved, using gentle vortexing if necessary.
o Place the NMR tube in the spectrometer and acquire the data.

Causality: For NMR, a deuterated solvent is used because it is "invisible" in the *H NMR
spectrum, preventing a large solvent signal from overwhelming the signals from the sample.
For FTIR, the ATR method is often preferred for solids as it requires minimal sample
preparation compared to older methods like KBr pellets, leading to faster and more
reproducible results.

Conclusion

Cholesteryl heptyl carbonate is a classic example of a thermotropic liquid crystal whose
physical properties are intimately linked to its molecular structure. Its progression from a
crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid is governed by
specific transition temperatures and enthalpies, which can be precisely determined using
techniques like DSC and POM. The unique optical properties, such as a refractive index of 1.51
and temperature-sensitive color play, arise directly from the anisotropic, helical arrangement of
molecules in the cholesteric phase. Spectroscopic analysis serves as the essential final step to
verify the chemical structure that gives rise to this fascinating behavior. A thorough
characterization using the methodologies outlined in this guide is the foundation for any
advanced research or application involving this material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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